molecular formula C20H15ClF3N5OS B2826437 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207015-55-1

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B2826437
Numéro CAS: 1207015-55-1
Poids moléculaire: 465.88
Clé InChI: ZYYYCCUORBADDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at position 1 and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at position 2. The trifluoromethyl (-CF₃) and ethoxyphenyl substituents contribute to its lipophilicity and electronic properties, making it a candidate for pharmaceutical or agrochemical applications. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as inferred from analogous triazole-thiazole systems .

Propriétés

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5OS/c1-2-30-13-6-3-11(4-7-13)15-10-31-19(26-15)17-18(25)29(28-27-17)16-9-12(20(22,23)24)5-8-14(16)21/h3-10H,2,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYYCCUORBADDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity/Notes Reference
Target Compound 2-Cl, 5-CF₃-phenyl; 4-(4-ethoxyphenyl)thiazole ~504.9 (estimated) Likely CuAAC/Buchwald–Hartwig Not explicitly reported; inferred bioactivity
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) 4-Fluoro-2-methylphenylamino; benzyl 373.4 Buchwald–Hartwig amination Model for triazole-amine synthesis
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole (4) 4-Cl-phenyl; 4-F-phenyl; methyltriazole ~545.1 Single-step crystallization Isostructural, planar conformation
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5) 3-Methylphenyl-oxadiazole; methylthiazole 285.3 Cyclocondensation Agrochemical candidate
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9) 4-Cl-2-F-benzyl; thiazol-2-amine 242.7 Multi-step alkylation Insecticidal/fungicidal activity

Key Comparisons

Substituent Effects Electron-Withdrawing Groups (EWGs): The target compound’s -CF₃ group enhances metabolic stability and membrane permeability compared to the -F or -Cl groups in analogues (e.g., compounds 2f and 4) .

Synthetic Routes

  • The target compound’s synthesis may parallel the Buchwald–Hartwig method used for 2f, but the ethoxyphenyl-thiazole subunit likely requires additional steps, such as Suzuki coupling or thiazole ring formation .
  • In contrast, oxadiazole-thiazole hybrids (e.g., CAS 34396-93-5) are synthesized via cyclocondensation, which is less applicable to triazole-thiazole systems .

Structural Conformation

  • Compound 4 exhibits near-planar geometry, which enhances crystallinity and intermolecular interactions. The target compound’s trifluoromethyl group may disrupt planarity, affecting solubility and bioavailability .

Biological Relevance

  • While biological data for the target compound are lacking, thiazol-2-amine derivatives (e.g., CAS 1493299-70-9) show insecticidal/fungicidal activity, suggesting analogous applications . Triazole-amine systems (e.g., 2f) are often explored as kinase inhibitors or antimicrobial agents .

Research Findings and Implications

  • Synthetic Challenges: The ethoxyphenyl-thiazole subunit in the target compound introduces complexity compared to simpler phenyl or fluorophenyl analogues. Efficient synthesis may require optimization of protecting groups and catalysts .
  • Crystallographic Insights: Isostructural compounds like 4 demonstrate the importance of planarity for solid-state packing, whereas the target compound’s bulkier substituents may favor amorphous phases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.